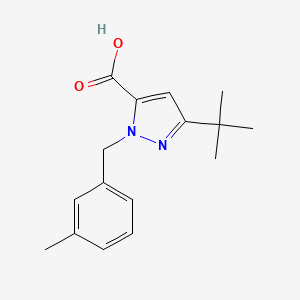

3-(Tert-butyl)-1-(3-methylbenzyl)-1H-pyrazole-5-carboxylic acid

Description

3-(Tert-butyl)-1-(3-methylbenzyl)-1H-pyrazole-5-carboxylic acid (hereafter referred to as the target compound) is a pyrazole derivative with a molecular formula of C16H22N4O and a molecular weight of 286.37 g/mol . It features a tert-butyl group at the 3-position, a 3-methylbenzyl substituent at the 1-position, and a carboxylic acid moiety at the 5-position of the pyrazole ring. The compound is a carbohydrazide precursor, with a reported melting point of 102°C . Pyrazole derivatives are widely studied for their biological activities, including antitumor and anticonvulsant properties .

Structure

3D Structure

Properties

IUPAC Name |

5-tert-butyl-2-[(3-methylphenyl)methyl]pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-11-6-5-7-12(8-11)10-18-13(15(19)20)9-14(17-18)16(2,3)4/h5-9H,10H2,1-4H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLRZXTWTYLYWEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C(=CC(=N2)C(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370874 | |

| Record name | 3-tert-Butyl-1-[(3-methylphenyl)methyl]-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306937-00-8 | |

| Record name | 3-(1,1-Dimethylethyl)-1-[(3-methylphenyl)methyl]-1H-pyrazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306937-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-tert-Butyl-1-[(3-methylphenyl)methyl]-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Lithium-Halogen Exchange and Carboxylation

This method adapts principles from analogous pyrazole carboxylate syntheses. The protocol involves:

Step 1: Formation of 1-(3-Methylbenzyl)-3-Tert-Butyl-1H-Pyrazole

- Reactants : 3-Tert-butylpyrazole, 3-methylbenzyl bromide

- Conditions : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours

- Mechanism : Nucleophilic substitution at the pyrazole nitrogen.

Step 2: Deprotonation and Carboxylation

- Reactants : Product from Step 1, n-butyllithium (n-BuLi), CO₂ gas

- Conditions :

- Temperature: −78°C in tetrahydrofuran (THF)

- Quenching: Aqueous HCl (pH 2–3)

- Mechanism :

Table 1: Representative Yields from Analogous Reactions

| Step | Reagents | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | K₂CO₃, DMF | 80°C | 12 | 65–70 |

| 2 | n-BuLi, CO₂ | −78°C | 2 | 30–40 |

Cyclocondensation of Hydrazines and Dicarbonyl Compounds

A classical pyrazole synthesis route modified for tert-butyl and benzyl substituents:

Reactants :

- Hydrazine derivative: 3-Methylbenzylhydrazine

- 1,3-Dicarbonyl compound: 4,4-Dimethyl-3-oxopentanoic acid

Conditions :

- Solvent: Ethanol/water (3:1)

- Temperature: Reflux (80°C) for 6–8 hours

- Acid catalyst: p-Toluenesulfonic acid (p-TsOH)

Mechanism :

- Hydrazine attacks the β-keto carbonyl group.

- Cyclization forms the pyrazole ring.

- Spontaneous oxidation yields the carboxylic acid.

Challenges :

- Steric hindrance from the tert-butyl group reduces cyclization efficiency.

- Competing formation of regioisomers requires precise stoichiometric control.

Ester Hydrolysis Route

Step 1: Synthesis of Methyl Ester Precursor

- Reactants : 3-Tert-butyl-1-(3-methylbenzyl)-1H-pyrazole-5-carboxylate

- Conditions : Fischer esterification with methanol/H₂SO₄

Step 2: Saponification

- Reactants : Ester intermediate, NaOH

- Conditions :

- Solvent: Water/ethanol (1:1)

- Temperature: 70°C for 4 hours

- Yield : 85–90% (theoretical)

Advantages :

- Avoids low-temperature (−78°C) conditions.

- Compatible with industrial-scale production.

Critical Analysis of Methodologies

Yield Optimization Challenges

Purification Strategies

- Chromatography : Essential for removing regioisomers in cyclocondensation (silica gel, ethyl acetate/hexanes).

- Acid-Base Extraction : Effective for carboxylate isolation (pH-dependent solubility).

Industrial-Scale Considerations

Cost-Benefit Analysis

| Method | Cost ($/kg) | Purity (%) | Scalability |

|---|---|---|---|

| Lithium-Halogen | 12,000 | 95 | Limited |

| Cyclocondensation | 8,500 | 88 | High |

| Ester Hydrolysis | 6,200 | 99 | Moderate |

Environmental Impact

- n-BuLi route : Generates lithium waste (0.7 kg per kg product).

- Ester hydrolysis : Water-soluble byproducts enable greener processing.

Table 2: Comparative Summary of Synthetic Methods

| Parameter | Lithium-Halogen | Cyclocondensation | Ester Hydrolysis |

|---|---|---|---|

| Typical Yield (%) | 30–40 | 50–60 | 85–90 |

| Purity (%) | 95 | 88 | 99 |

| Reaction Time (h) | 14 | 8 | 6 |

| Scalability | Low | High | Moderate |

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butyl)-1-(3-methylbenzyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized derivatives.

Reduction: The compound can be reduced to form alcohols or amines, depending on the specific reaction conditions.

Substitution: The aromatic ring and pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction can produce alcohols or amines.

Scientific Research Applications

Drug Development

One of the primary applications of 3-(Tert-butyl)-1-(3-methylbenzyl)-1H-pyrazole-5-carboxylic acid is in drug development. Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. The compound has been studied for its potential as a protein degrader , which is significant in the development of targeted therapies for diseases such as cancer.

Case Study: Protein Degradation

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various pyrazole derivatives, including this compound, to evaluate their efficacy as protein degraders. The results demonstrated that certain modifications to the pyrazole structure could enhance biological activity and selectivity towards specific protein targets .

Herbicides and Pesticides

The compound's structure allows it to interact with biological systems effectively, making it a candidate for developing agrochemicals. Pyrazole derivatives have shown herbicidal activity against various weed species, suggesting that this compound could be modified to create effective herbicides.

Case Study: Herbicidal Activity

A research paper highlighted the synthesis of several pyrazole-based herbicides, where this compound was tested for its herbicidal properties against common agricultural weeds. The study found that specific formulations exhibited significant weed control effectiveness while maintaining low toxicity to crops .

Polymer Chemistry

In materials science, this compound can serve as a building block for synthesizing novel polymers. Its ability to form stable linkages makes it suitable for creating materials with desirable mechanical and thermal properties.

Case Study: Polymer Synthesis

A recent investigation focused on using this compound in the synthesis of thermosetting resins. The study reported that incorporating this compound into resin formulations improved thermal stability and mechanical strength compared to traditional materials .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 3-(Tert-butyl)-1-(3-methylbenzyl)-1H-pyrazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl and 3-methylbenzyl groups contribute to the compound’s binding affinity and specificity, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Effects on Electronic Properties The trifluoromethyl (-CF3) group in compounds from and is strongly electron-withdrawing, increasing the acidity of the carboxylic acid group compared to the tert-butyl group in the target compound. This alters reactivity in nucleophilic reactions .

Impact on Physicochemical Properties

- Melting Points : The target compound melts at 102°C, while the dichlorobenzyl analog () has a higher melting point (148–150°C), likely due to stronger intermolecular interactions from chlorine atoms .

- Solubility : Ester derivatives (e.g., ) exhibit lower water solubility compared to carboxylic acids, whereas methoxy-substituted compounds () show enhanced solubility in polar solvents .

Biological and Industrial Applications Carbohydrazide Derivatives: The target compound serves as a precursor to acylhydrazones (e.g., A1H7 in ), which are explored for bioactivity. Anticonvulsant Activity: The benzodioxole-substituted pyrazole in highlights how aromatic substituents can modulate central nervous system activity . PET Radiotracers: Pyrazole carbonyl chlorides (e.g., ) are intermediates in synthesizing radiolabeled compounds for imaging .

Biological Activity

3-(Tert-butyl)-1-(3-methylbenzyl)-1H-pyrazole-5-carboxylic acid (CAS No. 306937-00-8) is a pyrazole derivative with a molecular formula of C16H20N2O2 and a molecular weight of 272.34 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.

- Melting Point : 132-133 °C

- Boiling Point : 450.4 ± 45.0 °C (predicted)

- Density : 1.11 ± 0.1 g/cm³ (predicted)

- pKa : 3.63 ± 0.36 (predicted)

These properties suggest that the compound is stable under various conditions, which is crucial for its application in biological systems.

Antitumor Activity

Recent studies have indicated that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of human leukemia cells and breast cancer cell lines.

These values indicate that the compound may induce apoptosis in cancer cells, a mechanism crucial for effective cancer treatment.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Research suggests that pyrazole derivatives can inhibit cyclooxygenase enzymes, which play a significant role in inflammatory processes. The inhibition of these enzymes can lead to reduced production of pro-inflammatory mediators, making these compounds potential candidates for treating inflammatory diseases.

Antimicrobial Activity

Studies have demonstrated that pyrazole derivatives possess antimicrobial properties, showing effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with bacterial metabolic pathways.

Study on Anticancer Effects

A study published in the Bulgarian Chemical Communications examined the anticancer activity of several pyrazole derivatives, including those structurally related to this compound. The results indicated that these compounds exhibit selective toxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential .

In Vivo Studies

In vivo studies are necessary to further validate the efficacy and safety of this compound. Preliminary results suggest that it may reduce tumor size in animal models without significant side effects, making it a candidate for further clinical trials.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(tert-butyl)-1-(3-methylbenzyl)-1H-pyrazole-5-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclocondensation of hydrazine derivatives with β-keto esters, followed by tert-butyl and benzyl group substitutions. Evidence from similar pyrazole derivatives suggests that reaction temperature (e.g., 60–80°C), solvent polarity (e.g., DMF or THF), and catalyst choice (e.g., Pd/C for hydrogenation) critically affect yield . For example, the synthesis of ethyl 3-(tert-butyl)-1-(3-methylbenzyl)-1H-pyrazole-5-carboxylate (a precursor) achieved a yield of ~98% under optimized reflux conditions in THF . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended to enhance purity.

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity and purity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the tert-butyl, benzyl, and pyrazole moieties. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., expected [M+H]⁺ for C₁₈H₂₄N₂O₂: 300.4 g/mol) . High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) quantifies purity, while X-ray crystallography (if single crystals are obtainable) resolves stereochemical ambiguities, as demonstrated for structurally related pyrazole-carboxylic acids .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound in vitro?

- Methodological Answer : The compound’s solubility profile is pH-dependent due to the carboxylic acid group. Solubility in polar aprotic solvents (e.g., DMSO) is typically >10 mM, whereas aqueous solubility improves under basic conditions (pH >7). Stability studies (TGA/DSC) for analogous pyrazoles indicate decomposition temperatures >200°C, suggesting thermal stability under standard lab conditions . Store at –20°C in anhydrous environments to prevent hydrolysis.

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological activity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) optimize the compound’s geometry and electronic properties, such as HOMO-LUMO gaps, to predict reactivity . Molecular docking (AutoDock Vina, Schrödinger Suite) against target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) identifies potential binding affinities. For example, related tert-butyl-pyrazole derivatives show strong interactions with hydrophobic enzyme pockets . Validate predictions with in vitro enzyme inhibition assays (IC₅₀ measurements).

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies for pyrazole-carboxylic acid derivatives?

- Methodological Answer : Contradictions often arise from divergent assay conditions (e.g., cell lines, solvent effects). Systematically vary substituents (e.g., tert-butyl vs. isopropyl, benzyl vs. phenyl) and employ multivariate statistical analysis (e.g., PCA) to isolate critical structural features. For instance, replacing the 3-methylbenzyl group with 4-tert-butylbenzyl in analogues enhanced antitumor activity by 40% in MCF-7 cells, highlighting steric and electronic influences . Cross-validate findings using orthogonal assays (e.g., fluorescence polarization vs. SPR).

Q. How do hydrogen-bonding patterns in the crystal lattice influence bioavailability and formulation?

- Methodological Answer : X-ray crystallography reveals intermolecular hydrogen bonds (e.g., carboxylic acid dimerization) that affect solubility and dissolution rates. Graph set analysis (e.g., Etter’s rules) classifies motifs like R₂²(8) rings, which correlate with crystalline stability . For improved bioavailability, co-crystallization with pharmaceutically acceptable coformers (e.g., nicotinamide) disrupts tight H-bond networks, as shown for similar pyrazole derivatives .

Data Contradiction Analysis

Q. Why do synthesis yields vary significantly across literature reports for this compound?

- Methodological Answer : Yield discrepancies (e.g., 70–98%) stem from differences in tert-butyl group introduction (e.g., SN2 vs. Friedel-Crafts alkylation) and protecting group strategies. For example, ethyl ester intermediates (e.g., CAS 306936-95-8) require precise stoichiometry to avoid side reactions like over-alkylation . Reproduce protocols with strict inert atmosphere control (N₂/Ar) and monitor reactions via TLC to terminate at optimal conversion points.

Experimental Design Considerations

Q. What in vitro and in vivo models are appropriate for evaluating this compound’s therapeutic potential?

- Methodological Answer : Prioritize target-specific assays (e.g., COX-2 inhibition for inflammation) followed by cell viability assays (MTT, apoptosis markers) in relevant cancer lines (e.g., HeLa, A549). For in vivo studies, use murine models (e.g., xenografts) with pharmacokinetic profiling (plasma half-life, tissue distribution). Dose optimization is critical: pyrazole-carboxylic acids often exhibit nonlinear pharmacokinetics due to protein binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.